N-Butyl-1,3,2-dithiaborinan-2-amine
Description
N-Butyl-1,3,2-dithiaborinan-2-amine is a boron-containing heterocyclic compound characterized by a six-membered dithiaborinan ring system, which incorporates two sulfur atoms and one boron atom. Boron heterocycles like this are of interest in materials science, catalysis, and optoelectronics due to their electron-deficient boron centers and tunable electronic properties .
Properties
CAS No. |
61704-98-1 |
|---|---|
Molecular Formula |
C7H16BNS2 |
Molecular Weight |
189.2 g/mol |
IUPAC Name |
N-butyl-1,3,2-dithiaborinan-2-amine |
InChI |
InChI=1S/C7H16BNS2/c1-2-3-5-9-8-10-6-4-7-11-8/h9H,2-7H2,1H3 |
InChI Key |
IGXOHWLDPIWSMV-UHFFFAOYSA-N |
Canonical SMILES |
B1(SCCCS1)NCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-1,3,2-dithiaborinan-2-amine typically involves the reaction of butylamine with boron-sulfur compounds under controlled conditions. One common method is the reaction of butylamine with boron trichloride and hydrogen sulfide, followed by cyclization to form the dithiaborinan ring. The reaction conditions often require an inert atmosphere and specific temperature control to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and recrystallization to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-Butyl-1,3,2-dithiaborinan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents and temperature control.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted amines
Scientific Research Applications
N-Butyl-1,3,2-dithiaborinan-2-amine has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of N-Butyl-1,3,2-dithiaborinan-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The boron-nitrogen ring structure allows it to form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, the sulfur atoms in the ring can participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Naphthalimide Derivatives with N-Butyl Substituents
The study in synthesizes two N-butyl-naphthalimide derivatives: 3,4-bis(3,5-dimethyl-4-pyrazolyl)-N-butyl-1,8-naphthalimide and 3,4-bis(1,3,5-trimethyl-4-pyrazolyl)-N-butyl-1,8-naphthalimide . While these share the N-butyl group with the target compound, their naphthalimide cores and pyrazolyl substituents confer distinct photochromic and fluorescent properties. Key findings:
- Solvent Polarity Effects : Increasing solvent polarity caused a fluorescence red shift (e.g., from 450 nm in hexane to 520 nm in DMSO), attributed to dipole-dipole interactions .
N-(Furan-2-ylmethyl)butan-1-amine
This compound () shares the butylamine moiety but replaces the dithiaborinan ring with a furan group. Structural differences lead to divergent applications:
- Electronic Properties : Unlike boron-containing systems, furan derivatives lack electron-deficient centers, reducing their utility in Lewis acid catalysis.
N,4-Dimethyl-1,3-thiazol-2-amine
A thiazole-based amine (), this compound features a sulfur- and nitrogen-containing heterocycle. Comparisons include:
- Applications : Thiazoles are prevalent in pharmaceuticals (e.g., antivirals) and agrochemicals, whereas boron heterocycles are explored for optoelectronic materials.
- Stability : Thiazoles generally exhibit higher thermal stability compared to boron heterocycles, which may hydrolyze under moisture.
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